molecular formula C10H5Cl4N B030198 3,6-Dichloro-8-(dichloromethyl)quinoline CAS No. 84087-44-5

3,6-Dichloro-8-(dichloromethyl)quinoline

Cat. No.: B030198
CAS No.: 84087-44-5
M. Wt: 281 g/mol
InChI Key: WODZEOBSBQWQBM-UHFFFAOYSA-N
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Description

Levomepromazine hydrochloride, also known as methotrimeprazine, is a phenothiazine neuroleptic drug. It is primarily used as a low-potency antipsychotic with strong analgesic, hypnotic, and antiemetic properties. This compound is widely utilized in palliative care to manage intractable nausea, vomiting, and severe delirium or agitation in the final days of life .

Preparation Methods

Synthetic Routes and Reaction Conditions: Levomepromazine hydrochloride is synthesized through a series of chemical reactions involving phenothiazine as the core structure. The synthesis typically involves the following steps:

    Nitration: Phenothiazine is nitrated to introduce a nitro group.

    Reduction: The nitro group is reduced to an amino group.

    Alkylation: The amino group is alkylated to form the final product.

Industrial Production Methods: In industrial settings, the production of levomepromazine hydrochloride involves large-scale chemical synthesis under controlled conditions. The process includes:

Chemical Reactions Analysis

Types of Reactions: Levomepromazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Substitution reactions can occur at the phenothiazine core.

Common Reagents and Conditions:

    Oxidation: Diperoxyazelaic acid is commonly used as an oxidizing agent.

    Reduction: Hydrogen gas in the presence of a catalyst is used for reduction reactions.

    Substitution: Alkyl halides are used for alkylation reactions.

Major Products Formed:

Scientific Research Applications

Levomepromazine hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

    Chlorpromazine: Another phenothiazine antipsychotic with similar properties but higher potency.

    Promethazine: A phenothiazine derivative with strong antihistamine properties.

    Haloperidol: A high-potency antipsychotic with a different chemical structure but similar therapeutic uses.

Uniqueness of Levomepromazine Hydrochloride: Levomepromazine hydrochloride is unique due to its low potency and broad receptor blockade, making it particularly useful in palliative care for managing multiple symptoms with a single medication. Its strong sedative and antiemetic properties set it apart from other antipsychotics .

Properties

IUPAC Name

3,6-dichloro-8-(dichloromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl4N/c11-6-1-5-2-7(12)4-15-9(5)8(3-6)10(13)14/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WODZEOBSBQWQBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C=NC2=C(C=C1Cl)C(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40517905
Record name 3,6-Dichloro-8-(dichloromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40517905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84087-44-5
Record name 3,6-Dichloro-8-(dichloromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40517905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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